ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate
Description
Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate is a heterocyclic compound featuring a benzoate ester core substituted at the 3-position with a butanamido linker connected to a 4-oxo-3,4-dihydro-1,2,3-benzotriazine moiety. This structure combines a lipophilic ethyl benzoate group with a benzotriazinone ring, a scaffold known for its pharmacological relevance, particularly as a modulator of G-protein-coupled receptors (e.g., GPR139) . The compound’s synthesis likely involves coupling reactions between activated benzoate esters and benzotriazinone intermediates, as inferred from analogous methodologies in heterocyclic chemistry .
Properties
IUPAC Name |
ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTYTFWBKMLAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate typically involves multiple steps, starting with the preparation of the benzotriazinyl intermediate. The key steps include:
Formation of the Benzotriazinyl Intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the benzotriazinyl core.
Coupling Reaction: The benzotriazinyl intermediate is then coupled with ethyl 3-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate involves its interaction with specific molecular targets. The benzotriazinyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzotriazinone-Based Analogues
The 4-oxo-3,4-dihydro-1,2,3-benzotriazine core is a critical pharmacophore in neurotherapeutics. Patents highlight derivatives of this scaffold as GPR139 modulators for treating neurological disorders . Key comparisons include:
Key Findings :
- The butanamido linker in the target compound likely improves membrane permeability compared to shorter-chain analogues (e.g., methyl acetate derivative) .
- The ethyl benzoate group introduces steric bulk, which may influence receptor binding kinetics compared to unmodified benzotriazinones .
Ethyl Benzoate Derivatives with Heteroaryl Substituents
Ethyl benzoates with heteroaryl groups at the 4-position (e.g., I-6230, I-6232) exhibit structural parallels but differ in substituent chemistry :
| Compound Name | Substituent at 4-Position | Biological Activity (Reported) | Key Functional Differences |
|---|---|---|---|
| I-6230 | 4-(Pyridazin-3-yl)phenethylamino | Unspecified | Phenethylamino linker; pyridazine enhances π-π interactions |
| Target Compound | 4-(Benzotriazinone)butanamido | Inferred GPR139 modulation | Benzotriazinone offers hydrogen-bonding sites vs. pyridazine’s flat heterocycle |
Key Findings :
- Butanamido linkers may confer greater conformational flexibility compared to rigid phenethylamino groups .
Heterocyclic Esters with SAR Insights
Compounds like benzo[b][1,4]oxazin-3(4H)-ones (e.g., 22m, 22n) highlight the impact of substituents on bioactivity :
| Compound Name | Core Structure | Substituent | Key SAR Insight |
|---|---|---|---|
| 22m | Benzo[b][1,4]oxazin-3(4H)-one | Piperazine-carboxylate propanoyl | Piperazine enhances solubility and CNS penetration |
| Target Compound | Benzotriazinone | Ethyl benzoate with butanamido | Benzoate ester balances lipophilicity for blood-brain barrier transit |
Biological Activity
Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula: C16H16N4O3
Molecular Weight: 312.33 g/mol
CAS Number: 155405-80-4
The compound features a benzotriazine moiety, which is known for its biological activity, particularly in modulating specific receptors.
Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, it has been noted that benzotriazine derivatives can act as modulators of GPR139, a receptor implicated in metabolic processes and neurological functions .
Antitumor Activity
Several studies have highlighted the antitumor potential of benzotriazine derivatives. For example, compounds within this class have shown efficacy in inhibiting tumor growth in various cancer models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Preliminary data suggest that compounds similar to this compound may offer neuroprotective benefits. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies
- Study on GPR139 Modulation : A patent describes the use of benzotriazine derivatives for treating conditions linked to GPR139 dysregulation. The study demonstrated that these compounds could effectively modulate receptor activity in vitro .
- Antitumor Efficacy : In a preclinical study involving xenograft models, a related compound exhibited significant tumor reduction compared to controls. This suggests that structural modifications around the benzotriazine core can enhance anticancer properties.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
